ST-168 is synthesized as part of a broader effort to develop novel antitumor agents that can effectively target and inhibit critical signaling pathways involved in cancer progression. It falls under the category of small-molecule inhibitors, specifically designed to interact with protein kinases involved in cellular signaling . The compound is recognized for its improved inhibition profiles against specific isoforms of MEK and PI3K, which are often implicated in various malignancies .
The synthesis of ST-168 involves several key steps that ensure the formation of the desired bifunctional structure. Initial studies focused on structure-guided design, which utilized computational modeling to predict the binding interactions of ST-168 with MEK and PI3K. This approach allowed researchers to optimize the chemical structure for enhanced activity and selectivity .
The synthetic route typically includes:
The entire process is characterized by careful monitoring of reaction conditions, including temperature, solvent choice, and reaction time, to maximize yield and purity .
ST-168's molecular structure is defined by its ability to simultaneously bind to MEK and PI3K. The compound features distinct functional groups that facilitate this dual binding mechanism. Key structural characteristics include:
The three-dimensional conformation of ST-168 is critical for its biological activity, as it determines how effectively the compound can interact with its target proteins .
ST-168 undergoes various chemical reactions during its synthesis and while interacting with biological targets. Key reactions include:
These reactions are essential for understanding both the synthesis process and the mechanism by which ST-168 exerts its pharmacological effects .
The mechanism of action for ST-168 involves its dual inhibition of MEK and PI3K pathways, which are crucial for cell proliferation and survival in cancer cells. Upon administration, ST-168 binds to the active sites of these kinases, preventing their phosphorylation activities:
This dual action results in decreased tumor growth and increased apoptosis in cancer cells that rely on these pathways for survival .
ST-168 exhibits several notable physical properties:
Chemical properties include:
Understanding these properties is vital for optimizing formulation strategies for therapeutic use .
ST-168 is primarily explored for its potential applications in oncology:
Ongoing studies aim to elucidate further its efficacy and safety profiles in preclinical models before advancing into clinical trials .
ST-168 emerged as a strategic innovation in targeted cancer therapeutics, synthesized to address the limitations of monofunctional kinase inhibitors. Its direct precursor, ST-162, exhibited moderate inhibitory activity against MEK and PI3K pathways but suffered from suboptimal pharmacokinetic and efficacy profiles. Developed through structure-guided design, ST-168 was first reported in a landmark 2017 study by Van Dort et al., where rational chemical modifications yielded substantial gains in target inhibition [1]. The compound’s development leveraged growing understanding of signaling crosstalk in cancers—particularly melanoma—where resistance to single-pathway inhibitors frequently arises through compensatory activation of parallel oncogenic cascades. The synthesis of ST-168 represented a deliberate shift toward bifunctional inhibition as a mechanism to overcome such adaptive resistance [1].
ST-168 is classified as a MEK/PI3K bifunctional inhibitor, defined by its simultaneous targeting of key nodes in the MAPK and PI3K/AKT signaling pathways. This dual activity distinguishes it from:
Its chemical identity, N-(2-(2-(2-(3-(4-(4-(2-(Difluoromethyl)-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl)-3-oxopropoxy)ethoxy)ethoxy)ethoxy)-3,4-difluoro-2-((2-fluoro-4-iodophenyl)amino)benzamide (IUPAC name), reflects precise structural engineering to optimize binding interactions with both MEK1 and PI3K isoforms [1]. The compound’s molecular weight (1010.76 g/mol) and empirical formula (C₄₁H₄₄F₅IN₁₀O₇) place it among larger small-molecule therapeutics, necessitating formulation in DMSO for research applications [1].
Table 1: Key Chemical and Physicochemical Properties of ST-168
Property | Value |
---|---|
Molecular Weight | 1010.76 g/mol |
Empirical Formula | C₄₁H₄₄F₅IN₁₀O₇ |
Exact Mass | 1010.2359 |
Appearance | Solid powder |
Solubility | Soluble in DMSO |
Purity | >98% |
Storage Stability | -20°C for long-term (>2 years) |
The primary research objectives driving ST-168’s development were:
These objectives tested the central hypothesis that simultaneous occupancy of MEK and PI3K catalytic pockets would disrupt oncogenic signal amplification loops more effectively than sequential or combination targeting. Secondary hypotheses posited that structural modifications enhancing binding affinity would not compromise cellular permeability despite the molecule’s size [1].
ST-168 represents a paradigm shift in kinase inhibitor design by demonstrating that intentional polypharmacology can overcome compensatory signaling in malignancies. Its efficacy in the A375 melanoma spheroid model provided proof-of-concept for vertical pathway inhibition strategies targeting multiple layers of signal transduction networks [1]. Beyond therapeutic applications, ST-168 serves as:
The compound’s design philosophy—maximizing target engagement while minimizing off-target effects—has influenced kinase inhibitor development across oncology, particularly for cancers with RAS or PTEN mutations where parallel pathway activation is prevalent [1].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7